molecular formula C20H25N3O3 B8607197 2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 91617-13-9

2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Cat. No. B8607197
CAS RN: 91617-13-9
M. Wt: 355.4 g/mol
InChI Key: YAXLBRVXCOATIX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91617-13-9

Product Name

2-Hydroxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

2-hydroxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

InChI

InChI=1S/C20H25N3O3/c1-26-19-9-5-3-7-17(19)23-14-12-22(13-15-23)11-10-21-20(25)16-6-2-4-8-18(16)24/h2-9,24H,10-15H2,1H3,(H,21,25)

InChI Key

YAXLBRVXCOATIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.92 g (0.01 mol) of 1-(2-methoxyphenyl)piperazine, 2.05 g (0.01 mol) of 2-aminoethyl bromide hydrobromide, 2.76 g (0.02 mol) of anhydrous potassium carbonate and 40 ml of n-butanol were added, and the mixture was refluxed for 6 hours. After the reaction, the mixture was concentrated under vacuum, and to the resulting residue, 2.5 g of anhydrous sodium carbonate, 20 ml of water and 20 ml of ethyl acetate were added. Under agitation with cooling on ice, 2.38 g (0.012 mol) of acetylsalicylic acid chloride as dissolved in a small amount of ethyl acetate was added dropwise to the mixture. Thereafter, the mixture was stirred for 30 minutes under cooling with ice and extracted with ethyl acetate by agitation for 30 minutes at room temperature. The separated organic layer was washed with water, and 1N HCl was added until the pH became 3.0. The aqueous layer was separated, neutralized with sodium hydroxide and extracted with ethyl acetate. The resulting organic layer was washed with water, dried with Glauber's salt and concentrated under vacuum. The residue was subjected to column chromatography on silica gel (solvent: chloroform/methanol=100:1) to provide 1.78 g (yield: 50%) of 1-(2-methoxyphenyl)-4-[2-(2-hydroxybenzoyl)aminoethyl]piperazine as an oily substance.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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